![molecular formula C33H32BrClN2O4 B13974783 2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate is a complex organic compound with a molecular formula of C33H32BrClN2O4. This compound is known for its unique structure, which includes a brominated indole moiety and a perchlorate counterion. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate typically involves multiple steps. The process begins with the bromination of 1,1,3-trimethyl-1,3-dihydrobenzo[e]indole to introduce the bromine atom at the 7-position. This is followed by a condensation reaction with propenyl groups to form the desired indolium structure. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.
化学反应分析
Types of Reactions
2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the indolium moiety.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the bromine atom.
科学研究应用
2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate involves its interaction with specific molecular targets. The brominated indole moiety can interact with various enzymes and receptors, leading to changes in cellular pathways. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2,3,3-Trimethylindolenine: A structurally similar compound with different functional groups.
1-Phenyl-1,3,3-trimethylindane: Another related compound with a phenyl group instead of a bromine atom.
Uniqueness
2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate is unique due to its combination of a brominated indole moiety and a perchlorate counterion. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C33H32BrClN2O4 |
|---|---|
分子量 |
636.0 g/mol |
IUPAC 名称 |
7-bromo-1,1,3-trimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate |
InChI |
InChI=1S/C33H32BrN2.ClHO4/c1-32(2)28(35(5)26-18-14-21-10-7-8-11-24(21)30(26)32)12-9-13-29-33(3,4)31-25-17-16-23(34)20-22(25)15-19-27(31)36(29)6;2-1(3,4)5/h7-20H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
ORQBPHCXZLURQD-UHFFFAOYSA-M |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4C)C=CC6=C5C=CC(=C6)Br)(C)C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


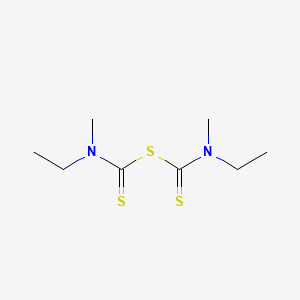
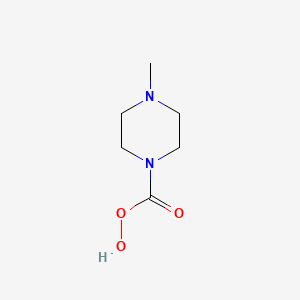
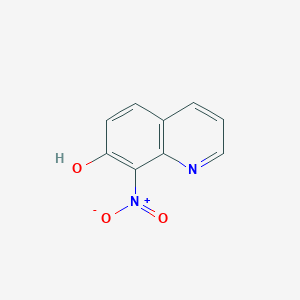
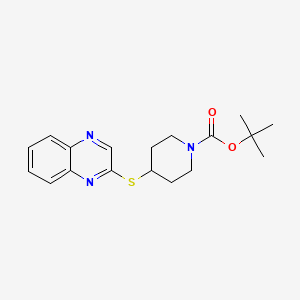
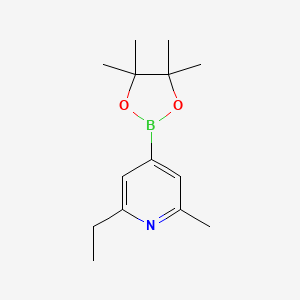
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
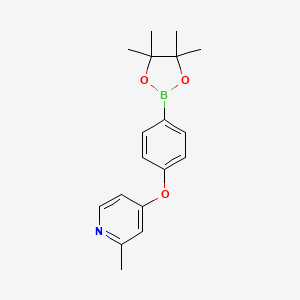
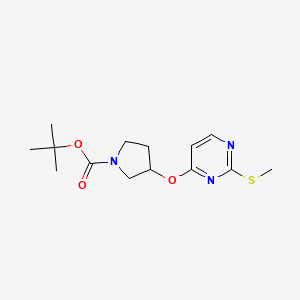

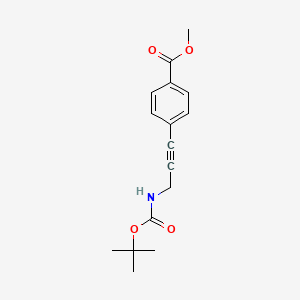
![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
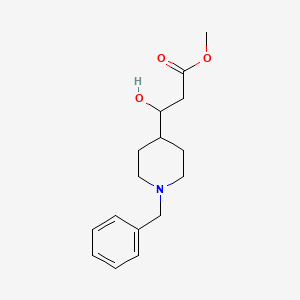
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)

